3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride 3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1072944-60-5
VCID: VC2553786
InChI: InChI=1S/C8H7BrN2.ClH/c1-6-2-3-8-10-4-7(9)11(8)5-6;/h2-5H,1H3;1H
SMILES: CC1=CN2C(=NC=C2Br)C=C1.Cl
Molecular Formula: C8H8BrClN2
Molecular Weight: 247.52 g/mol

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

CAS No.: 1072944-60-5

Cat. No.: VC2553786

Molecular Formula: C8H8BrClN2

Molecular Weight: 247.52 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride - 1072944-60-5

Specification

CAS No. 1072944-60-5
Molecular Formula C8H8BrClN2
Molecular Weight 247.52 g/mol
IUPAC Name 3-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride
Standard InChI InChI=1S/C8H7BrN2.ClH/c1-6-2-3-8-10-4-7(9)11(8)5-6;/h2-5H,1H3;1H
Standard InChI Key GTXUZGRZBHQDSP-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC=C2Br)C=C1.Cl
Canonical SMILES CC1=CN2C(=NC=C2Br)C=C1.Cl

Introduction

Chemical Structure and Properties

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is characterized by a fused ring system consisting of imidazole and pyridine moieties. The compound features specific substituents that contribute to its unique properties and potential biological activities.

Basic Identification

The compound is identifiable through several key parameters as outlined in Table 1:

ParameterValue
CAS Number1072944-60-5
Molecular FormulaC₈H₈BrClN₂
Molecular Weight247.52 g/mol
Parent Compound3-Bromo-6-methylimidazo[1,2-a]pyridine (CAS: 866135-71-9)
PubChem CID46739123

Structural Characteristics

The molecular structure consists of a fused imidazo[1,2-a]pyridine scaffold with specific substitutions:

  • Bromine atom at position 3

  • Methyl group at position 6

  • Hydrochloride salt form

This structure can be represented by the following chemical identifiers:

Identifier TypeValue
IUPAC Name3-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride
InChIInChI=1S/C8H7BrN2.ClH/c1-6-2-3-8-10-4-7(9)11(8)5-6;/h2-5H,1H3;1H
InChIKeyGTXUZGRZBHQDSP-UHFFFAOYSA-N
SMILESCC1=CN2C(=NC=C2Br)C=C1.Cl

The parent compound (before salt formation) has a molecular weight of 211.06 g/mol with the molecular formula C₈H₇BrN₂ .

Physical and Chemical Properties

The compound exhibits distinctive physical and chemical properties:

  • Appearance: Typically a crystalline solid

  • Solubility: Enhanced water solubility compared to the free base form due to salt formation

  • Stability: Improved stability in storage conditions compared to the free base

The hydrochloride salt formation significantly enhances pharmacological utility by improving aqueous solubility while maintaining the core structure's biological activity potential.

Synthesis Methods

Several synthetic approaches have been documented for preparing 3-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride and related derivatives.

Classical Synthesis Approach

The traditional synthesis typically involves a two-step process:

  • Formation of the imidazo[1,2-a]pyridine core

  • Subsequent bromination at the 3-position followed by salt formation

One-Pot Tandem Cyclization/Bromination

A more efficient one-pot approach has been developed using tert-butyl hydroperoxide (TBHP) as an oxidant:

"3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added, the cyclization to form imidazopyridines was promoted by the further bromination, no base was needed" .

This method offers several advantages:

  • Eliminates the need for separate bromination steps

  • Reduces reaction time and resources

  • Provides improved yields

Solid-Phase Synthesis

For library generation and combinatorial chemistry applications, solid-phase synthesis methods have been developed:

"A versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-based derivatives, imidazo[1,2-a]pyridine-8-carboxamides, has been developed. They were obtained by treatment of the amino group of the polymer-bound 2-aminonicotinate with different α-haloketones, followed by halogenation at the 3-position of the polymer-bound imidazo[1,2-a]pyridine" .

This approach is particularly valuable for generating diverse compound libraries for screening purposes.

Reaction Scheme

The typical synthesis pathway involves the reaction of 2-amino-5-methylpyridine with α-bromoketones to form the imidazo[1,2-a]pyridine core, followed by bromination at the 3-position and conversion to the hydrochloride salt. Key intermediates can be identified through spectroscopic analysis, with characteristic FTIR signals including:

  • N-H stretching bonds in the range of 3500–3300 cm⁻¹

  • C-N stretching of imidazole at ~1370 and ~1200 cm⁻¹

  • Unsaturated C-H (pyridine) stretching near 3100 cm⁻¹

Biological Activities and Applications

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities.

Cardiovascular Applications

Imidazo[1,2-a]pyridine-based compounds, including derivatives similar to 3-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, have demonstrated potential for treating cardiac conditions:

"Imidazo[1,2-a]pyridine-based compounds are clinically important to the treatments of heart and circulatory failures" .

Structure-Activity Relationship

Research has identified key structural features that influence biological activity in this class of compounds:

PositionSubstituentEffect on Activity
2-positionMorpholinyl amideQuick structure-activity profiling
3-positionBromineCritical for PI3K inhibition
6-positionMethylEnhanced potency compared to H or Cl
8-positionVariousSignificant impact on potency and selectivity

As noted in the literature: "neither the chloro nor the hydrogen substituent showed positive effect on the potency compared to methyl substituent (45 vs 39; 46 vs 43)" .

Comparative Analysis with Related Compounds

3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride shares structural similarities with other imidazo[1,2-a]pyridine derivatives but has distinctive features that influence its properties and potential applications.

Related Derivatives

CompoundKey DifferencesPotential Impact
3-Bromo-6,8-difluoro-2-methylimidazo[1,2-a]pyridineContains fluorine at positions 6 and 8 rather than methyl at position 6Altered electronic properties and metabolic stability
6-Bromoimidazo[1,2-a]pyridineBromine at position 6 instead of position 3Different reactivity profile
3-Bromo-7-fluoroimidazo[1,2-a]pyridineDifferent substitution patternAffected reactivity

Structure-Property Relationships

The position of substituents on the imidazo[1,2-a]pyridine core significantly influences both physical properties and biological activities. Research indicates that:

"The impact of 6-position on activity was also explored, neither the chloro nor the hydrogen substituent showed positive effect on the potency compared to methyl substituent" .

This suggests that the methyl group at position 6 in 3-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride may contribute positively to its potential biological activities.

Research Findings and Future Perspectives

Future Research Directions

Based on current findings, several promising research directions for 3-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride can be identified:

  • Further exploration of its potential as a building block for developing PI3K inhibitors

  • Investigation of its activity against multidrug-resistant pathogens

  • Optimization of the core structure to enhance specific biological activities

  • Development of more efficient and scalable synthesis methods

  • Exploration of additional therapeutic applications in areas where imidazo[1,2-a]pyridines have shown promise

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